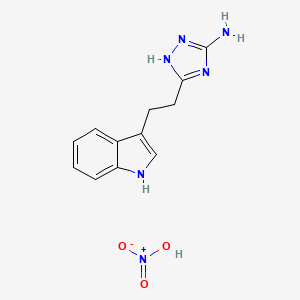
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that features both indole and triazole moieties Indole derivatives are known for their significant biological activities, while triazoles are recognized for their stability and diverse chemical reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the construction of the indole and triazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Both the indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, which are important intermediates in the synthesis of various natural products and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Explored for its use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the triazole ring can form stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazole: Lacks the amine and nitrate groups, which can affect its reactivity and biological activity.
1H-indole-3-ethylamine: Lacks the triazole ring, which can limit its stability and range of applications.
1H-1,2,4-triazol-3-amine: Lacks the indole moiety, which can reduce its biological activity.
Uniqueness
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the presence of both indole and triazole moieties, which confer a combination of stability, reactivity, and biological activity.
Eigenschaften
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5.HNO3/c13-12-15-11(16-17-12)6-5-8-7-14-10-4-2-1-3-9(8)10;2-1(3)4/h1-4,7,14H,5-6H2,(H3,13,15,16,17);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHFGQDCTAOYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)N.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














